Cupiennin-1c -

Cupiennin-1c

Catalog Number: EVT-246254
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cupiennin-1c is a member of the cupiennin family of antimicrobial peptides derived from the venom of the wandering spider Cupiennius salei. This peptide, along with its relatives, exhibits significant antimicrobial and insecticidal properties, making it a subject of interest in biochemical and pharmacological research. The cupiennin peptides are characterized by their small size, high basicity, and cationic nature, which contribute to their biological activities.

Source

Cupiennin-1c is isolated from the venom of Cupiennius salei, a spider known for its potent venom that contains various bioactive compounds. The venom gland transcriptome of this spider has revealed a rich diversity of peptides, including cupiennins, which are synthesized as precursors that undergo post-translational modifications to yield active forms .

Classification

Cupiennin-1c belongs to the cupiennin family of antimicrobial peptides, specifically classified as cationic α-helical peptides. These peptides are known for their cytolytic and antimicrobial activities against a broad range of microorganisms, including both Gram-positive and Gram-negative bacteria . The cupiennin family is further divided into subfamilies based on structural variations and amino acid composition.

Synthesis Analysis

Methods

The synthesis of Cupiennin-1c involves several key steps:

  1. Isolation: Peptides are extracted from the venom using chromatographic techniques such as reverse-phase high-performance liquid chromatography (HPLC) and cation exchange chromatography. These methods allow for the separation of cupiennins based on their charge and hydrophobicity .
  2. Sequencing: The amino acid sequence of Cupiennin-1c is determined using Edman degradation and mass spectrometry. This process involves cleaving the peptide into smaller fragments for analysis, allowing researchers to deduce the complete sequence .
  3. Purification: Further purification steps may include gel filtration chromatography to isolate specific peptide variants from the mixture obtained during extraction .

Technical Details

The complete amino acid sequence for Cupiennin-1c has not been explicitly detailed in available literature but is characterized by a similar length (35 residues) and structural features as other cupiennins. The presence of hydrophobic regions in the N-terminal portion contributes to its membrane-disrupting capabilities.

Molecular Structure Analysis

Structure

Cupiennin-1c shares structural similarities with other members of the cupiennin family, characterized by:

  • Length: Approximately 35 amino acids.
  • Charge: A total charge of +8 at physiological pH due to the presence of basic residues.
  • Helical Structure: Exhibits a propensity to form α-helices, which is critical for its interaction with microbial membranes .

Data

While specific structural data for Cupiennin-1c may be limited, studies on related peptides indicate that they possess a hydrophobic N-terminal region followed by charged polar residues at the C-terminus . This arrangement is essential for their biological activity.

Chemical Reactions Analysis

Reactions

Cupiennin-1c undergoes several key interactions:

  1. Membrane Disruption: It interacts with bacterial membranes, leading to pore formation and subsequent lysis of microbial cells. This mechanism is common among antimicrobial peptides .
  2. Hemolytic Activity: Although less hemolytic than some other peptides like melittin, Cupiennin-1c can still disrupt human red blood cells at higher concentrations, indicating its potential cytotoxicity depending on dosage .

Technical Details

Mechanism of Action

Process

The mechanism by which Cupiennin-1c exerts its antimicrobial effects involves:

  1. Membrane Interaction: The cationic nature allows it to bind effectively to anionic bacterial membranes.
  2. Pore Formation: Upon binding, Cupiennin-1c induces conformational changes that lead to pore formation in the lipid bilayer.
  3. Cell Lysis: This disruption results in leakage of cellular contents, ultimately causing cell death .

Data

Experimental assays have shown that Cupiennin-1c exhibits minimal inhibitory concentrations against various bacteria in the submicromolar range, demonstrating its potency as an antimicrobial agent .

Physical and Chemical Properties Analysis

Physical Properties

Cupiennin-1c is characterized by:

  • Molecular Mass: Similar to other cupiennins, likely around 3790 Da based on related peptides.
  • Solubility: Highly soluble in aqueous solutions due to its charged nature.

Chemical Properties

Key chemical properties include:

  • Hydrophobicity: The N-terminal region is hydrophobic, facilitating membrane interactions.
  • Basicity: High basicity due to multiple positively charged residues enhances interaction with negatively charged microbial membranes .
Applications

Scientific Uses

Cupiennin-1c has potential applications in various fields:

  1. Antimicrobial Agents: Due to its potent bactericidal properties, it can be explored as a natural antibiotic alternative.
  2. Insecticides: Its insecticidal activity makes it suitable for agricultural applications against pests.
  3. Biotechnology: Research into peptide synthesis and modification may lead to new therapeutic agents or drug delivery systems utilizing its membrane-disrupting capabilities .
Genomic and Transcriptomic Context of Cupiennin-1c

Transcriptome Analysis of Cupiennius salei Venom Glands

High-throughput sequencing of Cupiennius salei venom glands (using 454- and Illumina 3,000 platforms) revealed that linear peptides (LPs), including cupiennins, constitute 24% of all annotated transcripts—surpassing neurotoxins (15%) in abundance [1] [7]. Cupiennin-1c was identified within a subset of 179 distinct linear peptides encoded by four major transcript families (A–D), with minor variants expanding structural diversity [1]. The venom gland transcriptome assembly generated 34,107 contigs, of which 38.2% were venom-gland-specific, highlighting the combinatorial complexity of toxin production [7].

Table 1: Transcriptomic Features of Cupiennius salei Venom Glands

FeatureValueSignificance
LP Transcript Abundance24%Dominant toxin class
Neurotoxin Transcripts15%Lower than LPs
Total LP Families14Includes 9 cupiennin families
Identified LP Sequences179Cupiennin-1c among them

Identification of Cupiennin Precursor Structures and Transcript Families

Cupiennin-1c is derived from complex precursor structures within transcript families A, B, C, or D. These precursors comprise:

  • Signal Peptide: 20–21 residues directing cellular localization.
  • Anionic Propeptide: 25–49 residues (theoretical pI 3.85–4.33), rich in Glu/Asp, adopting α-helical conformation.
  • Mature Peptides: Connected by conserved anionic linkers (11–13 residues) bearing inverted Processing Quadruplet Motifs (iPQM) and PQM termini [1] [2].

Linkers enable post-translational excision of multiple mature peptides from a single transcript. For example:

  • Transcript family B encodes up to 10 LPs via linkers like RTENEIDEEDER.
  • Cupiennin-1c is liberated after cleavage at PQMs (e.g., Arg-Glu-X-Glu), mediated by venom-specific serine proteases [1] [7].

Table 2: Precursor Architecture of Cupiennin-1c

ComponentLength (aa)Key Features
Signal Peptide20–21N-terminal localization signal
Anionic Propeptide25–49pI 3.85–4.33; 28–70% α-helical
Linker Sequences11–13iPQM/PQM termini; 5–7 Glu/Asp residues
Mature Cupiennin-1c35C-terminal amidation; cationic (net charge +8)

Comparative Genomics of Cupiennin-Like Peptides Across Araneomorph Spiders

Cupiennin-1c-like peptides are restricted to the RTA-clade of araneomorph spiders, confirmed via venom gland transcriptomes of 48 species from 23 families. Key findings include:

  • Taxonomic Distribution: LPs confirmed in Ctenidae, Lycosidae, Oxyopidae, Pisauridae, and Zodariidae [10].
  • Diversity Metrics: Oxyopes heterophthalmus (Oxyopidae) expresses 62 distinct LPs; Pardosa palustris (Lycosidae) has 60 [10].
  • Genus Conservation: Cupiennius getazi shares identical LP precursor structures with C. salei, indicating genus-level conservation [1] [5].
  • Absence in Relatives: No LPs detected in non-RTA families (e.g., Araneidae, Eresidae) [10].

Evolutionary Conservation of Anionic Propeptides and Linker Sequences

The anionic propeptides and linkers in cupiennin precursors exhibit phylogenetic conservation:

  • Propeptides: Acidic residues (Glu/Asp) comprise >33% of propeptide sequences, maintaining solubility and preventing premature membrane interaction [1].
  • Linkers: 43 unique linker types identified in C. salei, varying by transcript family:
  • Families A/B: 12-residue linkers (pI ~4.08).
  • Family C: 11-residue linkers (pI ~4.44) with Ser substitutions.
  • Family D: 13-residue linkers [1] [2].
  • PQM/iPQM Motifs: Universally retain Arg-terminated cleavage sites (Arg-Glu-X-Glu for PQM; Arg-X-X-Glu for iPQM), enabling precise proteolytic processing across species [1] [10].
  • Two-Chain Peptides: Unique to C. salei transcript family C, post-translational linker cleavage generates heterodimeric toxins (e.g., CsTx-16) [1].

Table 3: Linker Properties Across Transcript Families

Transcript FamilyLinker Length (aa)Mean pIUnique Features
A124.08iPQM1 variant (Glu-containing)
B124.08Shared with propeptide C-termini
C114.44iPQM2 (Ser substitution)
D134.44Thr/Ser substitutions

Properties

Product Name

Cupiennin-1c

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